molecular formula C18H20N2O6S B3577056 2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid

2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid

Cat. No.: B3577056
M. Wt: 392.4 g/mol
InChI Key: FIIMWGOTGWFCGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid” is a complex organic molecule. It has a molecular formula of C18H19N2O6S . The compound contains an ethoxyphenyl group, a methylsulfonyl group, and a glycylamino group attached to a benzoic acid core .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C18H19N2O6S . This indicates that the molecule contains 18 carbon atoms, 19 hydrogen atoms, 2 nitrogen atoms, 6 oxygen atoms, and 1 sulfur atom . The exact arrangement of these atoms in the molecule would be determined by the specific bonds formed during the synthesis process.

Properties

IUPAC Name

2-[[2-(2-ethoxy-N-methylsulfonylanilino)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-3-26-16-11-7-6-10-15(16)20(27(2,24)25)12-17(21)19-14-9-5-4-8-13(14)18(22)23/h4-11H,3,12H2,1-2H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIMWGOTGWFCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid
Reactant of Route 2
Reactant of Route 2
2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid
Reactant of Route 3
2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid
Reactant of Route 4
2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid
Reactant of Route 5
2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid
Reactant of Route 6
2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid

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